

Application Notes: Ibogaine for Multiple Sclerosis Neuroimaging

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Compound Focus: Ibogaine

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1. Background and Rationale Multiple sclerosis (MS) is a chronic neurodegenerative disease characterized by demyelination, neuroinflammation, and neuronal loss [1] [2]. A compelling case report published in 2025 suggests that **ibogaine**, a psychoactive indole alkaloid, may have neuroregenerative potential for MS. The report documented significant lesion reduction and clinical improvements in two patients following a novel **ibogaine** treatment protocol [1] [3]. These findings provide a strong rationale for further investigation using advanced neuroimaging to quantify **ibogaine**'s effects on brain structure and integrity.

2. Summary of Preliminary Evidence The foundational case report describes two patients with different MS subtypes who underwent **ibogaine** treatment [1] [4]:

- **Patient A:** A 41-year-old male with Relapsing-Remitting MS (RRMS), post-traumatic stress disorder (PTSD), and traumatic brain injury (TBI).
- **Patient B:** A 44-year-old female with Secondary Progressive MS (SPMS) and complex PTSD.

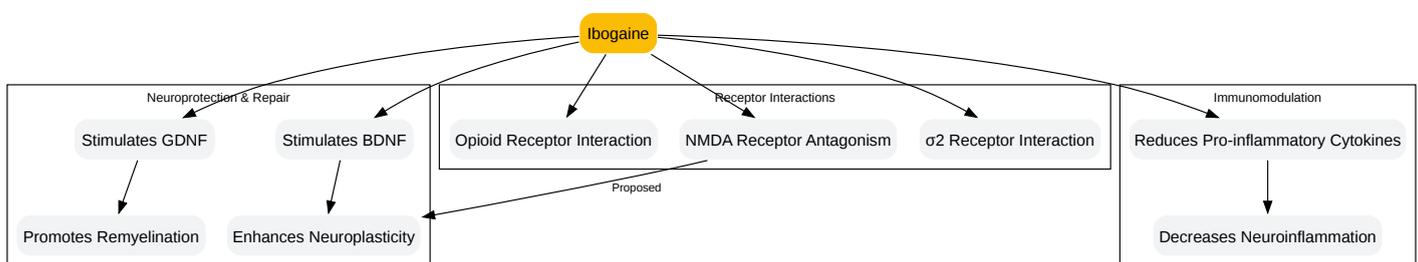
As shown in the table below, both patients showed marked clinical improvement and objective changes on brain imaging after treatment, including lesion volume shrinkage and alterations in Apparent Diffusion Coefficient (ADC) values, which suggest possible remyelination and reduced inflammation [1] [4].

Table 1: Clinical and Neuroimaging Outcomes from a Case Report

Metric	Patient A (RRMS)	Patient B (SPMS)
Ibogaine Dose	1200 mg HCL (flood dose) + 20 mg/day (maintenance)	500 mg HCL (flood dose) + 20 mg/day (maintenance)
Clinical Outcomes	Resolution of bladder issues; 92% reduction in fatigue score; participation in an ultramarathon [1].	Reduced spasticity; improved from wheelchair use to walking a few steps with support; increased physiotherapy tolerance from 10 mins to 1 hour [1] [4].

| **Neuroimaging Outcomes** | • 71% reduction in lesion volume • Decreased mean ADC within the lesion [1] [4] | • Patterns of cortical thickening and thinning in motor and emotional processing regions • Changes in ADC values in subcortical regions [1] [4] | | **Proposed Mechanisms** | Remyelination, reduced neuroinflammation, increased neurotrophic factors (GDNF, BDNF), and promotion of neuroplasticity [1] [5] |

3. Proposed Mechanisms of Action **Ibogaine's** potential effects in MS are believed to be mediated by multiple pharmacological mechanisms, summarized in the diagram below.



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Diagram 1: Proposed key mechanisms of **ibogaine** action relevant to MS pathology.

Detailed Experimental Protocols

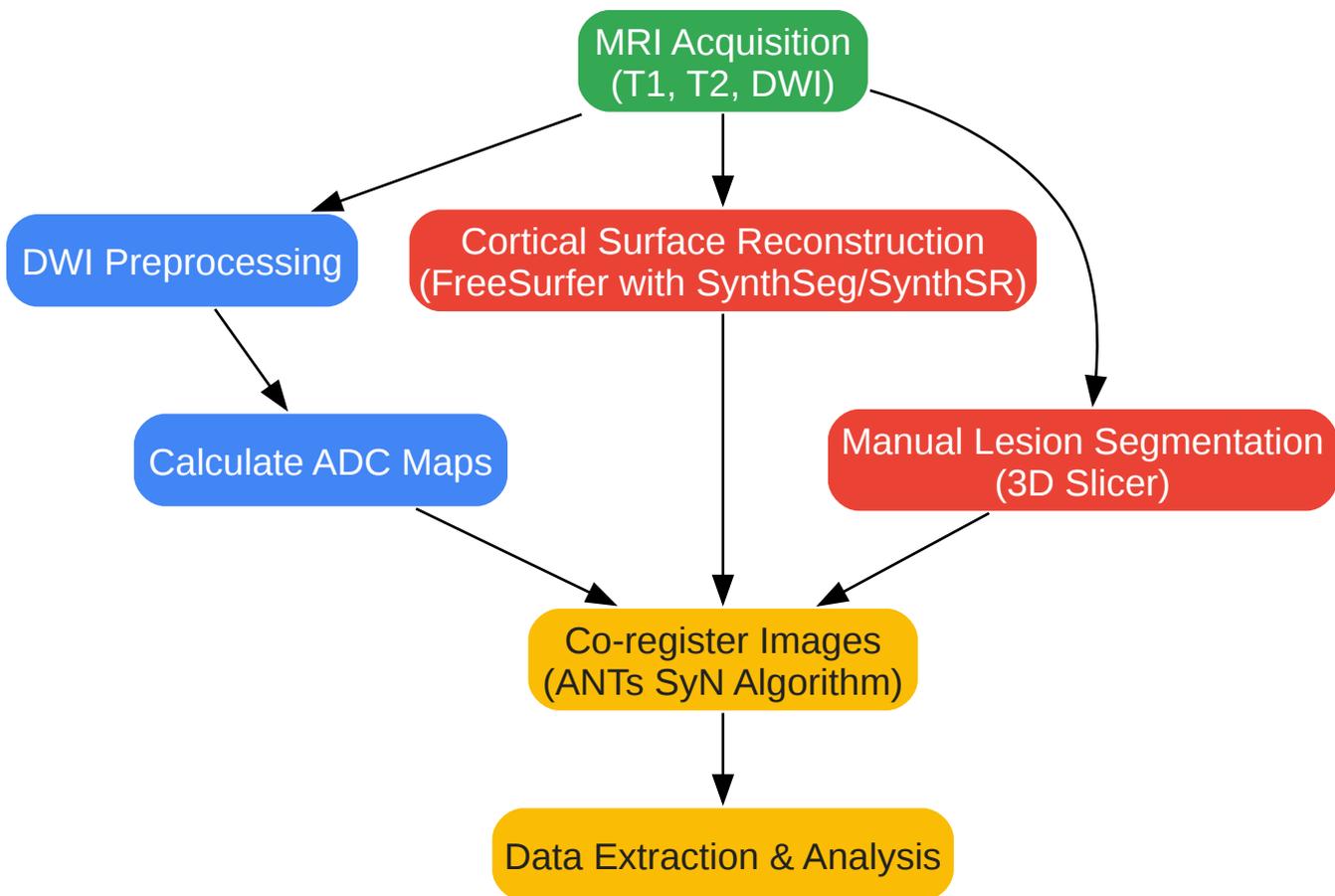
1. Subject Selection and Inclusion Criteria A rigorous screening process is critical due to **ibogaine's** known cardiac risks [1] [6].

- **Diagnosis:** Adults (age 18-65) with a confirmed diagnosis of RRMS or SPMS.
- **Health Status:** Patients should be clinically stable. Key **exclusion criteria** must include:
 - History of cardiovascular disease, abnormal ECG, or prolonged QTc interval.
 - Severe liver or kidney impairment.
 - Personal or family history of psychotic disorders.
 - Concomitant use of medications that prolong QT interval or interact with **ibogaine** metabolism (e.g., CYP2D6 inhibitors) [1] [6].

2. Ibogaine Administration and Safety Protocol This protocol is adapted from published case studies and must be conducted in an inpatient setting with 24-hour medical monitoring [1] [7].

- **Pre-treatment Cardiac Screening:** Full metabolic panel and 12-lead ECG.
- **Cardiac Risk Mitigation:** Pre-treatment with magnesium infusion to prevent arrhythmia.
- **Dosing:**
 - **Flood Dose:** Administer **ibogaine** hydrochloride in capsules over 1.5 hours. The dose should be weight-adjusted (e.g., 8-12 mg/kg) and potentially titrated based on patient tolerance [1] [6].
 - **Maintenance Dosing:** Following the flood dose, a daily low-dose regimen (e.g., 20 mg/day) may be continued [1].
- **Monitoring:** Continuous cardiac telemetry for at least 12-24 hours post-administration. Vitals should be checked every 30 minutes during waking hours [1].
- **Post-treatment:** Administer lactulose to accelerate **ibogaine** metabolism and clearance [1].

3. Neuroimaging Acquisition and Analysis Workflow The imaging protocol focuses on quantifying structural changes and tissue integrity, leveraging techniques like diffusion-weighted imaging (DWI) and cortical thickness analysis [1] [8]. The following workflow outlines the key steps for data processing.



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Diagram 2: Neuroimaging data processing workflow from acquisition to analysis.

Key steps in the imaging protocol include:

- **Data Acquisition:**
 - Acquire **T1-weighted** and **T2-weighted** anatomical images.
 - Acquire **Diffusion-Weighted Imaging (DWI)** data.
 - Schedule scans at baseline (pre-treatment) and at follow-up time points (e.g., 3, 6, and 10 months post-treatment) [1].
- **Image Processing:**
 - **DWI Preprocessing:** Perform brain extraction on trace images using FSL's BET2 tool. Apply the resulting brain mask to calculated ADC images [1].
 - **Cortical Parcellation:** Use the FreeSurfer recon-all-clinical pipeline, incorporating SynthSeg and SynthSR for robust segmentation of clinical-grade scans. Employ the Desikan-Killiany atlas for parcellation [1].
 - **Lesion Segmentation:** Manually outline lesions on T1 anatomical images using software like 3D Slicer to create a region of interest (ROI) mask [1].

- **Image Registration:** Implement a multi-stage registration process using ANTs (Advanced Normalization Tools), including intra-subject longitudinal rigid registration and diffeomorphic registration (SyN algorithm) to align DWI and anatomical spaces [1].
- **Quantitative Analysis:**
 - Extract **lesion volume** and **mean ADC values** from the lesion ROIs.
 - Measure **cortical thickness** changes across brain regions.
 - Perform clustering analysis (e.g., Gaussian Mixture Models) on cortical thickness changes to identify patterns of neuroplasticity [1].

4. Adjunctive Clinical Assessments To correlate imaging findings with clinical outcomes, administer standardized scales at baseline and follow-up:

- **Multiple Sclerosis Quality of Life Index (MSQLI):** Captures fatigue, bladder control, and mental and physical health summaries [1].
- **Hauser Ambulation Index (HAI):** Quantifies mobility and walking ability [1].

Critical Considerations for Drug Development

- **Cardiac Safety: Ibogaine** blocks the hERG potassium channel, prolonging the QT interval and creating a risk of fatal arrhythmias (Torsades de Pointes). This is the primary safety concern and necessitates intensive cardiac monitoring [1] [6].
- **Legal and Regulatory Status: Ibogaine** is a controlled substance in many countries and is not an approved treatment for MS. Any research program must secure appropriate regulatory approvals (e.g., FDA Investigational New Drug application) [9].
- **Conflicts of Interest:** The authors of the foundational case report are affiliated with Ambio Life Sciences, which offers **ibogaine** treatments and funded the study. This underscores the need for independent validation [3].
- **Early Stage of Evidence:** Current evidence is based on two case reports. While promising, these findings are preliminary and require confirmation through well-designed controlled clinical trials with larger sample sizes [4].

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